alpha-methyl-L-phenylalanine
Overview
Description
Alpha-methyl-L-phenylalanine is a derivative of L-phenylalanine that consists of L-phenylalanine bearing an additional methyl substituent at position 2 . It contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
A systematic engineering approach has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The alpha-methyl-L-phenylalanine molecule contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains total 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis
Alpha-methyl-L-phenylalanine has a molecular weight of 179.22 . It contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications
Chronic Hyperphenylalaninemia Induction : Alpha-methyl-L-phenylalanine is effective in creating models of chronic hyperphenylalaninemia in rats, which can be useful for studying human diseases like phenylketonuria. It has been observed to be a potent suppressor of hepatic phenylalanine hydroxylase in vivo, without showing signs of toxicity, making it suitable for these studies (Delvalle, Dienel, & Greengard, 1978) (Greengard, Yoss, & del Valle, 1976).
Enzyme Activity and Inhibition Studies : Studies have shown the importance of alpha-methyl-L-phenylalanine in understanding enzyme activity and inhibition. It's been used to study enzymes like 3-deoxy-D-arabinoheptulosonate-7-phosphate synthetase(phe) in Escherichia coli, revealing insights into enzyme structure and function (Simpson & Davidson, 1976).
Pharmacological Effects : Alpha-methyl-L-phenylalanine has been explored for its pharmacological effects, such as inhibiting decarboxylation of certain amino acids and affecting blood pressure in hypertensive patients (Goldberg, Dacosta, & Ozaki, 1960) (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
Fluorescent Sensor Synthesis : Alpha-methyl-L-phenylalanine has been used in the synthesis of fluorescent sensors. These sensors have applications in various fields, including research, biotechnology, and pharmaceuticals (Gupta, Garreffi, & Guo, 2020).
Neuroprotective Studies : Research has been conducted on the neuroprotective action of derivatives of alpha-methyl-L-phenylalanine. These studies suggest potential therapeutic uses in conditions characterized by overactivation of glutamate receptors, such as in brain ischemia (Kagiyama et al., 2004).
Biosynthesis and Metabolism in Plants : Alpha-methyl-L-phenylalanine has been involved in studies related to the biosynthesis and metabolic fate of phenylalanine in conifers, indicating its role in primary and secondary metabolism in plants (Pascual et al., 2016).
Modeling Phenylketonuria (PKU) : It has been used to create animal models for early-treated PKU, providing insights into the cognitive impairments associated with this condition (Diamond et al., 1994).
Serotonin Synthesis in Carcinoid Patients : Studies have explored the inhibition of serotonin synthesis in carcinoid patients using alpha-methyl-L-phenylalanine, aiming to provide new therapeutic approaches (Sjoerdsma et al., 1960).
Safety And Hazards
Future Directions
The systematic engineering approach opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials . Additionally, a new stapling method using Alpha-Methyl-L-Phenylalanine for α-Helical 2/3 Peptidomimetics has been developed .
properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945921 | |
Record name | alpha-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-methyl-L-phenylalanine | |
CAS RN |
23239-35-2 | |
Record name | α-Methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-alpha-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-.ALPHA.-METHYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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